N,N'-Bis(3-carboxypropyl) dithiooxamide
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Overview
Description
N,N’-Bis(3-carboxypropyl)ethanebisthioamide is an organosulfur compound with the molecular formula C10H16N2O4S2 and a molecular weight of 292.38 g/mol . This compound is known for its unique structure, which includes two carboxypropyl groups attached to an ethanebisthioamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-carboxypropyl)ethanebisthioamide typically involves the reaction of dithiooxamide with 3-bromopropionic acid under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N,N’-Bis(3-carboxypropyl)ethanebisthioamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-carboxypropyl)ethanebisthioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The carboxypropyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N,N’-Bis(3-carboxypropyl)ethanebisthioamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N’-Bis(3-carboxypropyl)ethanebisthioamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Dithiooxamide: A related compound with similar sulfur-containing functional groups.
N,N’-Bis(2-hydroxyethyl)ethanebisthioamide: Another derivative with hydroxyethyl groups instead of carboxypropyl groups.
Uniqueness
N,N’-Bis(3-carboxypropyl)ethanebisthioamide is unique due to its carboxypropyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
63904-88-1 |
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Molecular Formula |
C10H16N2O4S2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-[[2-(3-carboxypropylamino)-2-sulfanylideneethanethioyl]amino]butanoic acid |
InChI |
InChI=1S/C10H16N2O4S2/c13-7(14)3-1-5-11-9(17)10(18)12-6-2-4-8(15)16/h1-6H2,(H,11,17)(H,12,18)(H,13,14)(H,15,16) |
InChI Key |
CCQRMRYGYNHBCP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CNC(=S)C(=S)NCCCC(=O)O |
Origin of Product |
United States |
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